REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=O)[C:7]([F:10])([F:9])[F:8].B.C1COCC1>O1CCCC1>[Cl:1][CH2:2][CH2:3][CH2:4][NH:5][CH2:6][C:7]([F:10])([F:9])[F:8] |f:1.2|
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClCCCNC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 3 h at 80° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250-mL round-bottom flask, was placed
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Type
|
CONCENTRATION
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Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
ADDITION
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Details
|
The resulting solution was diluted with 200 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 4×100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 2×100 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixture was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
This resulted in 5 g (90%) of (3-chloropropyl)(2,2,2-trifluoroethyl)amine as a light yellow liquid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClCCCNCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |